Cas no 78860-34-1 (Demethylasterriquinone B1)

Demethylasterriquinone B1 structure
Demethylasterriquinone B1 structure
Product Name:Demethylasterriquinone B1
CAS No:78860-34-1
Molecular Formula:C32H30N2O4
Molecular Weight:506.591608524323
CID:565268

Demethylasterriquinone B1 Properties

Names and Identifiers

    • 2,5-Cyclohexadiene-1,4-dione,2-[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-
    • 2,5-Cyclohexadiene-1,4-dione,2-[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-...
    • 2,5-Cyclohexadiene-1,4-dione,2-[2-(1,1-dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-buten-1-yl)-1H-i
    • 5-(7-but-2-enyl-1H-indol-3-yl)-3-hydroxy-2-(2-propan-2-yl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione
    • DEMETHYLASTERRIQUINONE B1
    • TENIPOSIDE
    • 2,5-Cyclohexadiene-1,4-dione, 2-[2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-butenyl)-1H-indol-3-yl]- (9CI)
    • 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione (ACI)
    • Demethylasterriquinone B 1
    • Dimethylasterriquinone
    • L 783281
    • InChIKey: XMGNJVXBPZAETK-UHFFFAOYSA-N
    • Inchi: 1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3
    • SMILES: O=C1C(C2C3C=CC=C(C=3NC=2)C/C=C(\C)/C)=C(O)C(=O)C(C2=C(C(C)(C)C=C)NC3C2=CC=CC=3)=C1O

Computed Properties

  • Exact Mass: 506.22100
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 506.221
  • Heavy Atom Count: 38
  • Complexity: 1090
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Topological Polar Surface Area: 106A^2

Experimental Properties

  • LogP: 7.01170
  • PSA: 106.18000
  • Refractive Index: 1.72
  • Boiling Point: 780.2°C at 760 mmHg
  • Flash Point: 425.6°C
  • Density: 1.335

Demethylasterriquinone B1 Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008O22-1mg
Demethylasterriquinone B1
78860-34-1 ≥98%
1mg
$126.00 2025-02-24
A2B Chem LLC
AE03626-1mg
Demethylasterriquinone B1
78860-34-1 ≥98%
1mg
$73.00 2024-04-19
MedChemExpress
HY-107586-1mg
Demethylasterriquinone B1
78860-34-1
1mg
¥1710
TRC
D230808-5mg
Demethylasterriquinone B1
78860-34-1
5mg
$2756.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-203025-5 mg
Demethylasterriquinone B1,
78860-34-1 >95%
5mg
¥3,685.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14052-1mg
Demethylasterriquinone B1
78860-34-1 98%
1mg
¥831.00 2023-09-09

Demethylasterriquinone B1 Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Total Syntheses of Demethylasterriquinone B1, an Orally Active Insulin Mimetic, and Demethylasterriquinone A1
Pirrung, Michael C.; Li, Zhitao; Park, Kaapjoo; Zhu, Jin, Journal of Organic Chemistry, 2002, 67(23), 7919-7926

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
Total synthesis of asterriquinone B1
Liu, Kun; Wood, Harold B.; Jones, A. Brian, Tetrahedron Letters, 1999, 40(28), 5119-5122

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water
Reference
Short and convergent synthesis of asterriquinone B1 and demethylasterriquinone B1
Tatsuta, Kuniaki; Mukai, Hiroshi; Mitsumoto, Kazuki, Journal of Antibiotics, 2001, 54(1), 105-108

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 min, reflux; 30 min, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2
Reference
Methyl Scanning: Total Synthesis of Demethylasterriquinone B1 and Derivatives for Identification of Sites of Interaction with and Isolation of Its Receptor(s)
Pirrung, Michael C.; Liu, Yufa; Deng, Liu; Halstead, Diana K.; Li, Zhitao; et al, Journal of the American Chemical Society, 2005, 127(13), 4609-4624

Demethylasterriquinone B1 Raw materials

Demethylasterriquinone B1 Preparation Products

Demethylasterriquinone B1 Related Literature

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